1-Butanone, 1-cyclohexyl-4-((2-hydroxyethyl)amino)-
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Overview
Description
1-Butanone, 1-cyclohexyl-4-((2-hydroxyethyl)amino)- is an organic compound with the molecular formula C12H23NO2. It is a derivative of butanone, featuring a cyclohexyl group and a hydroxyethylamino group. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 1-cyclohexyl-4-((2-hydroxyethyl)amino)- typically involves the reaction of cyclohexylamine with 4-chlorobutanone, followed by the introduction of a hydroxyethyl group. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure safety and cost-effectiveness, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-Butanone, 1-cyclohexyl-4-((2-hydroxyethyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted amines or ethers.
Scientific Research Applications
1-Butanone, 1-cyclohexyl-4-((2-hydroxyethyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butanone, 1-cyclohexyl-4-((2-hydroxyethyl)amino)- involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Butanone, 1-cyclohexyl-4-aminobutanone: Lacks the hydroxyethyl group, resulting in different chemical properties and reactivity.
1-Butanone, 1-cyclohexyl-4-hydroxybutanone: Contains a hydroxyl group instead of the hydroxyethylamino group, affecting its biological activity and applications.
Uniqueness
1-Butanone, 1-cyclohexyl-4-((2-hydroxyethyl)amino)- is unique due to the presence of both the cyclohexyl and hydroxyethylamino groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
133845-38-2 |
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Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
1-cyclohexyl-4-(2-hydroxyethylamino)butan-1-one |
InChI |
InChI=1S/C12H23NO2/c14-10-9-13-8-4-7-12(15)11-5-2-1-3-6-11/h11,13-14H,1-10H2 |
InChI Key |
FTUNMKARRYSAFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)CCCNCCO |
Origin of Product |
United States |
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